[3-Amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of appropriate thienyl and pyridinyl precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development .
Medicine
In medicine, 3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways involved in disease processes .
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in electronic devices and renewable energy technologies .
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-ylmethanone
Uniqueness
The uniqueness of 3-Amino-4-(4-methoxyphenyl)-6-thien-2-ylthieno[2,3-b]pyridin-2-ylmethanone lies in its specific structural features, such as the thieno[2,3-b]pyridine core and the presence of both amino and methoxy groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
CAS No. |
371214-05-0 |
---|---|
Molecular Formula |
C25H18N2O2S2 |
Molecular Weight |
442.6g/mol |
IUPAC Name |
[3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C25H18N2O2S2/c1-29-17-11-9-15(10-12-17)18-14-19(20-8-5-13-30-20)27-25-21(18)22(26)24(31-25)23(28)16-6-3-2-4-7-16/h2-14H,26H2,1H3 |
InChI Key |
AKEGIHNTIKTYKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CS5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.